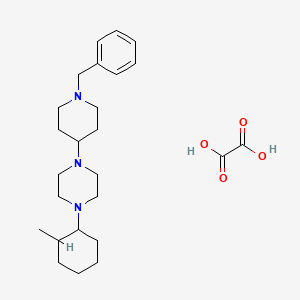![molecular formula C19H17ClN4O4S2 B4620341 N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B4620341.png)
N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves creating derivatives by reacting specific moieties with acetamide groups. For instance, the synthesis of thiazolyl N-benzyl-substituted acetamide derivatives aimed at inhibiting Src kinase activity showcases a method that could be similar to the synthesis of our compound of interest (Asal Fallah-Tafti et al., 2011). These methods typically involve multi-step reactions starting from basic aromatic compounds, leading to the target molecule with desired substitutions.
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using various spectroscopic techniques, including NMR, IR, and mass spectrometry. For example, a study on N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide detailed the structural characterization using FT-IR, NMR, and LCMS data, highlighting the importance of these techniques in confirming the structure of complex molecules (Vinutha V. Salian et al., 2017).
Chemical Reactions and Properties
The chemical properties of such acetamide derivatives are explored through their reactions, including their potential as intermediates for further chemical transformations. Their reactivity can be attributed to the presence of functional groups that facilitate reactions such as nucleophilic substitutions or additions. These properties are crucial in designing molecules with desired biological activities.
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and stability, are essential for their application in various fields. These properties can significantly influence their behavior in biological systems or chemical reactions. For example, pKa determination of newly synthesized derivatives provides insight into their acidity, which is crucial for understanding their chemical behavior in physiological conditions (M. Duran & M. Canbaz, 2013).
Scientific Research Applications
Kinase Inhibitory and Anticancer Activities
Compounds similar to N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide have been synthesized and evaluated for their Src kinase inhibitory activities and anticancer potentials. For example, thiazolyl N-benzyl-substituted acetamide derivatives showed inhibition of c-Src kinase and cell proliferation in various cancer cell lines, suggesting their potential as anticancer agents (Fallah-Tafti et al., 2011). Another study synthesized benzothiazole derivatives that exhibited considerable anticancer activity against some cancer cell lines, highlighting the pharmacophoric significance of the benzothiazole structure in anticancer drug development (Yurttaş et al., 2015).
Antimicrobial and Anti-inflammatory Properties
Some derivatives have been synthesized and tested for antimicrobial and hemolytic activities. A series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides were prepared and showed activity against selected microbial species, indicating their potential as antimicrobial agents (Gul et al., 2017). Additionally, novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides were evaluated for their anti-inflammatory and antioxidant activities, showcasing their potential therapeutic applications in treating inflammatory conditions (Koppireddi et al., 2013).
Molecular Docking and Pharmacological Modeling
The utility of these compounds extends to molecular docking studies and pharmacological modeling to understand their interactions with biological targets. Spectroscopic and quantum mechanical studies, along with ligand-protein interactions and photovoltaic efficiency modeling, have been performed on benzothiazolinone acetamide analogs, providing insights into their binding affinities and potential as photosensitizers in dye-sensitized solar cells (Mary et al., 2020).
properties
IUPAC Name |
N-(3-chloro-4-morpholin-4-ylphenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O4S2/c20-14-9-12(1-4-16(14)23-5-7-28-8-6-23)21-18(25)11-29-19-22-15-3-2-13(24(26)27)10-17(15)30-19/h1-4,9-10H,5-8,11H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUCKLNUVICUGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)CSC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4620263.png)
![N-(3-{[(2-methoxyethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B4620271.png)

![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B4620274.png)

![3-(4-methoxybenzyl)-2-(methylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4620290.png)
![3-[(4-methoxyphenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B4620294.png)


![ethyl 5-(aminocarbonyl)-2-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4620323.png)

![1-(4-isopropoxyphenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone](/img/structure/B4620346.png)

